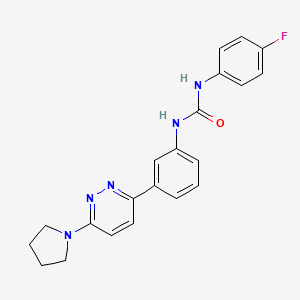

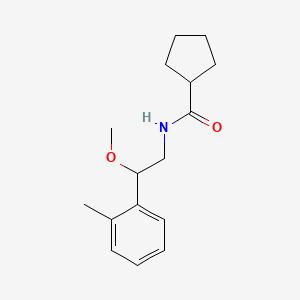

![molecular formula C22H26ClN7O B2822864 (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1207028-57-6](/img/structure/B2822864.png)

(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that is colorless and solid, and it’s known for its versatile properties . Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals .

Synthesis Analysis

Benzimidazole can be synthesized from o-phenylenediamine and formic acid . Piperidine can be synthesized through various methods, including the reduction of pyridine .Molecular Structure Analysis

Benzimidazole consists of a fused five and six-membered ring with two nitrogen atoms in the five-membered ring . Piperidine is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a wide range of chemical reactions, largely due to the presence of two nitrogen atoms . Piperidine and its derivatives are also versatile in chemical reactions .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Piperidine is a colorless liquid at room temperature and has a distinctive odor .Scientific Research Applications

Synthesis and Antimicrobial Activity

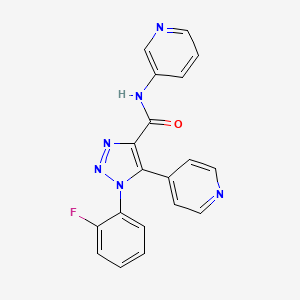

Compounds featuring benzimidazole and piperazine units, like the one , have been synthesized and evaluated for their antimicrobial activities. Patel et al. (2011) synthesized new pyridine derivatives using amino substituted benzothiazoles and chloropyridine carboxylic acid, leading to compounds with variable and modest antimicrobial activity against bacteria and fungi. These findings suggest that derivatives with similar structural features might also possess antimicrobial properties, highlighting potential research applications in the development of new antimicrobial agents Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011.

Anticancer and Antiproliferative Activities

The structural motif of benzimidazole linked to a piperazine unit is often explored for anticancer properties. Prasad et al. (2018) reported the synthesis of a compound with antiproliferative activity, characterized by benzisoxazole and piperidine components, similar to the structural elements of the compound . Their study on the compound's antiproliferative activity against cancer cell lines suggests that similar compounds could be valuable in cancer research, particularly in the synthesis of novel anticancer agents S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018.

Anti-inflammatory and Analgesic Activities

Research into piperazine derivatives, including those with benzimidazole, has shown potential anti-inflammatory and analgesic effects. Patel et al. (2019) explored the synthesis of piperazine derivatives as anti-inflammatory agents, demonstrating that some compounds exhibit potent anti-inflammatory activity. This suggests a possible application of the compound for the development of new anti-inflammatory or analgesic drugs N. Patel, V. Karkhanis, Pinkal Patel, 2019.

Corrosion Inhibition

Interestingly, benzimidazole derivatives have also been investigated for their corrosion inhibition properties, which might extend the research applications of the compound to materials science. Yadav et al. (2016) studied synthesized benzimidazole derivatives as corrosion inhibitors for steel in hydrochloric acid, revealing high inhibition efficiency. This highlights the potential application of similar compounds in protecting materials from corrosion M. Yadav, Sumit Kumar, Taniya Purkait, L. Olasunkanmi, I. Bahadur, E. Ebenso, 2016.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O/c23-19-5-6-21(27-26-19)29-11-13-30(14-12-29)22(31)16-7-9-28(10-8-16)15-20-24-17-3-1-2-4-18(17)25-20/h1-6,16H,7-15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVYJUUAVKJDCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)Cl)CC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2822781.png)

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2822793.png)

![10,16-Diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2822795.png)

![N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2822801.png)

![7-(4-Chlorophenyl)sulfonyl-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2822804.png)